molecular formula C51H68N10O11S2 B1574728 N-Acetyl-Phe-Octreotide

N-Acetyl-Phe-Octreotide

Cat. No. B1574728
M. Wt: 1061.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Octreotide acetate is a longer acting synthetic octapeptide analog of naturally occurring somatostatin. It inhibits the secretion of gastro-entero-pancreatic peptide hormones and the release of growth hormone.

Scientific Research Applications

Intestinal Absorption Enhancement

  • N-trimethyl chitosan chloride (TMC) improves the intestinal absorption of octreotide, enhancing its bioavailability significantly (Thanou et al., 2000).

Synthesis and Receptor Affinities

  • A stepwise solid-phase synthetic protocol for octreotide has been developed, showing comparable binding affinities for somatostatin receptor-positive tumors to existing compounds (Edwards et al., 1994).

Therapeutic Applications in Gastrointestinal Disorders

  • Octreotide has been shown to effectively reduce mucosal damage in experimental colitis (Eliakim et al., 1993).

Imaging of Somatostatin Receptor-Positive Tumours

  • The use of 99mTc-EDDA/HYNIC-TOC, a new octreotide derivative, offers improved imaging properties for identifying somatostatin receptor-positive tumor sites (Decristoforo et al., 2000).

In Vivo Evaluation of Copper-64-Octreotide Conjugates

  • Copper-64 labeled octreotide conjugates have demonstrated potential for PET imaging of somatostatin receptors (Anderson et al., 1995).

N-Terminal Modification of Peptides and Proteins

  • N-Phenyl-N-aceto-vinylsulfonamides have been identified as efficient reagents for the selective modification of peptides like octreotide at the N-terminus (Huang et al., 2018).

Palliative Care Applications

  • Octreotide's antisecretory effects have established its efficacy in palliative care for symptoms like malignant bowel obstruction and chemotherapy-induced diarrhea (Prommer, 2008).

Renal Uptake in Radiolabeled Peptides

  • Modification of octreotide's peptide sequence can significantly affect its renal uptake, important for designing radiolabeled peptides (Akizawa et al., 2001).

Metal-Peptide Complexes for Receptor Targeting

  • Rhenium-cyclized octreotide derivatives show varying somatostatin receptor binding affinities, demonstrating the importance of structural considerations in metal-peptide complex design (Bigott-Hennkens et al., 2008).

Potential Antitumor Drug Delivery

  • Octreotide-modified micelles show promise as targeted antitumor drug delivery carriers due to their high binding affinity to SSTRs-positive tumor cells (Zou et al., 2012).

properties

Product Name

N-Acetyl-Phe-Octreotide

Molecular Formula

C51H68N10O11S2

Molecular Weight

1061.3

Origin of Product

United States

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